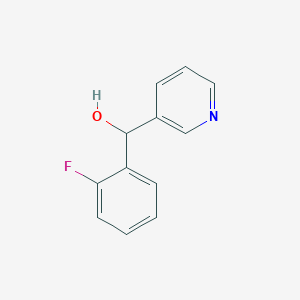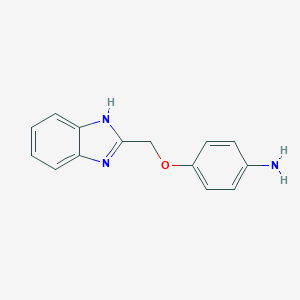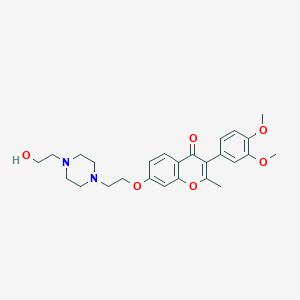
3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one, also known as Dimebolin, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases.
作用机制
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including acetylcholine, dopamine, and serotonin. It has also been shown to inhibit the aggregation of beta-amyloid, a protein that is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of oxidative stress, and the enhancement of mitochondrial function. It has also been shown to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of metabolic disorders.
实验室实验的优点和局限性
One of the advantages of using 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one in lab experiments is its well-established synthesis method and characterization techniques. It has also been extensively studied in various disease models, which provides a wealth of data for further analysis. However, one of the limitations of using this compound is its relatively low potency and specificity, which may require higher concentrations and longer exposure times to observe significant effects.
未来方向
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one, including the investigation of its potential therapeutic effects in other diseases, such as multiple sclerosis and amyotrophic lateral sclerosis. It may also be useful to explore the combination of this compound with other drugs or therapies to enhance its efficacy and specificity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems.
合成方法
The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanamine, followed by the cyclization of the resulting intermediate with 2-methylchromone. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been shown to have neuroprotective and anti-inflammatory effects, as well as the ability to enhance cognitive function and memory.
属性
分子式 |
C26H32N2O6 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-2-methylchromen-4-one |
InChI |
InChI=1S/C26H32N2O6/c1-18-25(19-4-7-22(31-2)24(16-19)32-3)26(30)21-6-5-20(17-23(21)34-18)33-15-13-28-10-8-27(9-11-28)12-14-29/h4-7,16-17,29H,8-15H2,1-3H3 |
InChI 键 |
FHILEGNIRSHDCS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC |
规范 SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



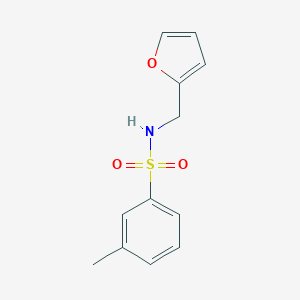



![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B263820.png)
![5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
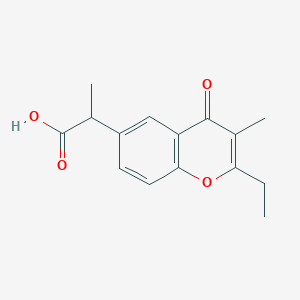
![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)
